Cyanic acid, 4-benzoylphenyl ester
Overview
Description
Cyanic acid, 4-benzoylphenyl ester, is an organic compound with the molecular formula C14H9NO2 It is a member of the cyanate ester family, known for their high-performance characteristics, particularly in high-temperature applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanic acid, 4-benzoylphenyl ester, typically involves the reaction of 4-benzoylphenol with cyanogen halides. One common method includes the reaction of 4-benzoylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrachloromethane at low temperatures (around 5-10°C) to prevent side reactions and ensure high yield .
Industrial Production Methods: On an industrial scale, the synthesis of cyanic acid esters often involves the use of automated systems to control reaction conditions precisely. The process may include continuous flow reactors to maintain optimal temperatures and mixing rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Cyanic acid, 4-benzoylphenyl ester, undergoes various chemical reactions, including:
Polymerization: It can polymerize through a cyclotrimerization reaction to form a cyanurate network polymer.
Substitution Reactions: It can react with nucleophiles, leading to substitution products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-benzoylphenol and cyanic acid.
Common Reagents and Conditions:
Polymerization: Catalysts such as metal salts or bases are often used to initiate the polymerization process.
Substitution Reactions: Nucleophiles like amines or alcohols can react with cyanic acid esters under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Polymerization: The major product is a cyanurate polymer.
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The primary products are 4-benzoylphenol and cyanic acid.
Scientific Research Applications
Cyanic acid, 4-benzoylphenyl ester, has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biochemical applications, including as a reagent for protein modification.
Medicine: Its derivatives are being explored for potential pharmaceutical applications, including drug delivery systems.
Industry: It is used in the production of advanced composite materials, adhesives, and coatings.
Mechanism of Action
The primary mechanism of action for cyanic acid, 4-benzoylphenyl ester, involves its ability to undergo polymerization and form stable cyanurate networks. This process is facilitated by the presence of catalysts that promote the cyclotrimerization of the cyanate groups. The resulting polymers exhibit high thermal stability and mechanical strength, making them suitable for demanding applications .
Comparison with Similar Compounds
Phenyl Cyanate: Similar in structure but lacks the benzoyl group, resulting in different reactivity and properties.
Methyl Cyanate: A simpler cyanate ester with lower molecular weight and different physical properties.
Ethyl Cyanate: Another cyanate ester with distinct reactivity due to the ethyl group.
Uniqueness: Cyanic acid, 4-benzoylphenyl ester, is unique due to the presence of the benzoyl group, which imparts specific chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .
Properties
IUPAC Name |
(4-benzoylphenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOYJBKIYTTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439272 | |
Record name | Cyanic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143814-18-0 | |
Record name | Cyanic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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